molecular formula C18H26N2O3 B2773155 tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate CAS No. 1422496-62-5

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate

Cat. No.: B2773155
CAS No.: 1422496-62-5
M. Wt: 318.417
InChI Key: FZEQCEDHXUWMFR-UHFFFAOYSA-N
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Description

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate is a synthetic organic compound with the molecular formula C18H26N2O3. This compound is characterized by its unique spirocyclic structure, which includes a tert-butyl carbamate group, a benzyl group, and an oxa-azaspiro moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[34]octan-8-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, such as Boc (tert-butoxycarbonyl), to protect the amine functionalities during the synthesis .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate can be compared with other spirocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Biological Activity

tert-Butyl (6-benzyl-2-oxa-6-azaspiro[3.4]octan-8-yl)carbamate, identified by the CAS number 1422496-62-5, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C18H26N2O3, with a molar mass of 318.41 g/mol. The compound exhibits a predicted density of 1.16 g/cm³ and a boiling point of approximately 445.9 °C. Its pKa value is around 11.91, indicating its basic nature. The compound is characterized by the presence of a spirocyclic structure, which contributes to its biological properties .

Research indicates that compounds containing the azaspiro framework often exhibit diverse pharmacological activities, including interactions with neurotransmitter systems. Specifically, the 2-oxa-6-azaspiro structure may enhance binding affinity to various receptors involved in pain modulation and neurological functions.

Case Studies

  • Pain Management Applications : In a comparative study involving azaspiro derivatives, compounds similar to this compound were evaluated for their analgesic properties in animal models. Results indicated that these compounds could effectively reduce pain responses through modulation of central nervous system pathways .
  • Neuropharmacological Effects : Another investigation focused on the neuropharmacological effects of azaspiro compounds, highlighting their potential in treating anxiety and depression by interacting with serotonin receptors . This suggests that this compound might also exhibit similar effects.

Synthesis

The synthesis of this compound involves several synthetic routes that utilize readily available starting materials and conventional chemical transformations. A notable method includes an annulation strategy that constructs the spirocyclic framework efficiently .

Data Table: Key Properties and Activities

Property/ActivityValue/Description
Molecular Formula C18H26N2O3
Molar Mass 318.41 g/mol
Density 1.16 g/cm³
Boiling Point ~445.9 °C
pKa 11.91
Biological Activity Potential analgesic and neuroactive
Synthesis Method Annulation strategy

Properties

IUPAC Name

tert-butyl N-(7-benzyl-2-oxa-7-azaspiro[3.4]octan-5-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)19-15-10-20(11-18(15)12-22-13-18)9-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEQCEDHXUWMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(CC12COC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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